

Application Notes and Protocols for Tetrakis(ethylmethlamino)zirconium in Atomic Layer Deposition

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Compound of Interest

Compound Name: Tetrakis(ethylmethlamino)zirconium

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tetrakis(ethylmethlamino)zirconium (TEMAZr), with the chemical formula $\text{Zr}[\text{N}(\text{CH}_3)(\text{C}_2\text{H}_5)]_4$, is a widely utilized organometallic precursor for the atomic layer deposition (ALD) of zirconium-based thin films.[1][2][3] Its thermal stability and high volatility make it an excellent candidate for depositing high-quality zirconium oxide (ZrO_2) and zirconium nitride (ZrN) films with precise thickness control at the atomic level. These films have diverse applications, including high-k dielectrics in microelectronics, protective coatings, and biocompatible layers.[4][5] This document provides detailed application notes and experimental protocols for using TEMAZr in ALD processes.

Physicochemical Properties of TEMAZr:

Property	Value	Reference
Acronym	TEMAZr	[1]
CAS Number	175923-04-3	[1]
Molecular Formula	C ₁₂ H ₃₂ N ₄ Zr	[6]
Molecular Weight	323.63 g/mol	[6][7]
Appearance	Colorless to pale yellow liquid	[6][7]
Density	1.049 g/mL	[6]
Boiling Point	297 °C	[6]
Vapor Pressure	0.005 Torr @ 20°C, 0.1 Torr @ 76°C, 1 Torr @ 106°C	[6][8]

Applications of TEMAZr in ALD

TEMAZr is a versatile precursor for a range of ALD applications:

- **High-k Dielectrics:** ZrO₂ films deposited using TEMAZr serve as high-k gate dielectrics in transistors and capacitors, enabling further miniaturization of electronic components.[4]
- **Protective Coatings:** The deposition of ZrO₂ on surfaces provides excellent resistance to oxidation and corrosion. For instance, it is used to coat the inner surfaces of solid oxide fuel cells (SOFCs) to enhance their stability and lifespan.[9][10]
- **Ferroelectric Devices:** In combination with other precursors, TEMAZr is used to fabricate hafnium zirconium oxide (Hf_xZr_{1-x}O₂) thin films for advanced ferroelectric memory applications.
- **Biocompatible Coatings:** Zirconia is known for its biocompatibility, making ALD-grown ZrO₂ films suitable for coating medical implants and devices.

Experimental Protocols

The following sections provide detailed protocols for the ALD of zirconium oxide (ZrO_2) and zirconium nitride (ZrN) using TEMAZr.

Protocol 1: Atomic Layer Deposition of Zirconium Oxide (ZrO_2)

This protocol outlines the deposition of high-quality ZrO_2 thin films using TEMAZr and various oxygen sources. The choice of oxygen source (e.g., H_2O , O_2 , O_3 , or O_2 plasma) significantly impacts the film properties and deposition temperature.

1. Substrate Preparation:

- Clean the substrate to remove any organic and inorganic contaminants. A typical cleaning procedure for silicon wafers involves sonication in acetone, followed by isopropanol, and finally rinsing with deionized (DI) water.
- A pre-deposition surface treatment, such as an ozone treatment for silicon substrates, can enhance the initial growth by creating a uniform layer of hydroxyl groups.

2. ALD System Setup:

- Load the cleaned substrate into the ALD reactor.
- Heat the TEMAZr precursor bubbler to a stable temperature to ensure sufficient vapor pressure. A typical bubbler temperature is 30-80°C.[\[8\]](#)[\[11\]](#)
- Set the substrate temperature within the ALD window for the specific co-reactant. For TEMAZr with H_2O , a common temperature range is 150-250°C.[\[5\]](#)[\[9\]](#)

3. ALD Cycle for ZrO_2 :

The ALD process for ZrO_2 consists of four sequential steps:

- TEMAZr Pulse: Introduce TEMAZr vapor into the reactor chamber. The precursor chemisorbs onto the substrate surface until saturation is reached.

- **Purge:** Purge the chamber with an inert gas (e.g., N₂ or Ar) to remove any unreacted precursor and gaseous byproducts.
- **Oxygen Source Pulse:** Introduce the oxygen source (e.g., H₂O vapor, O₃, or O₂ plasma) into the chamber. This reacts with the chemisorbed TEMAZr layer to form a monolayer of ZrO₂.
- **Purge:** Purge the chamber again with an inert gas to remove the unreacted oxygen source and reaction byproducts.

These four steps constitute one ALD cycle, which is repeated to achieve the desired film thickness.

Quantitative Data for ZrO₂ Deposition:

Co-reactant	Substrate Temp. (°C)	Growth per Cycle (Å/cycle)	Film Purity	Reference
H ₂ O	200	~1.1	-	[9][12]
O ₂	-	No deposition without plasma	-	[5][11]
O ₃	300	~0.9 - 1.8	-	[9][13]
O ₂ Plasma	150 - 250	1.1 - 1.7	N: ~3% at 150°C, <0.4% at 250°C. C: <1.5% at 250°C	[5][11]
Humidified Ar Plasma	Room Temperature	1.7	-	[12]

4. Post-Deposition Annealing:

- After deposition, the film can be annealed to improve its crystallinity and electrical properties. For example, annealing at 700°C in a nitrogen atmosphere can induce the formation of the tetragonal phase of ZrO₂. [9]

Protocol 2: Atomic Layer Deposition of Zirconium Nitride (ZrN)

This protocol describes the deposition of conductive ZrN thin films using TEMA_{Zr} and a nitrogen-containing plasma.

1. Substrate Preparation:

- Follow the same substrate cleaning procedure as for ZrO₂ deposition.

2. ALD System Setup:

- Load the cleaned substrate into the ALD reactor.
- Heat the TEMA_{Zr} precursor bubbler to a stable temperature (e.g., 75-95°C).
- Set the substrate temperature. For ZrN deposition using a forming gas plasma, a temperature of 150°C has been shown to be effective.^[14]

3. ALD Cycle for ZrN:

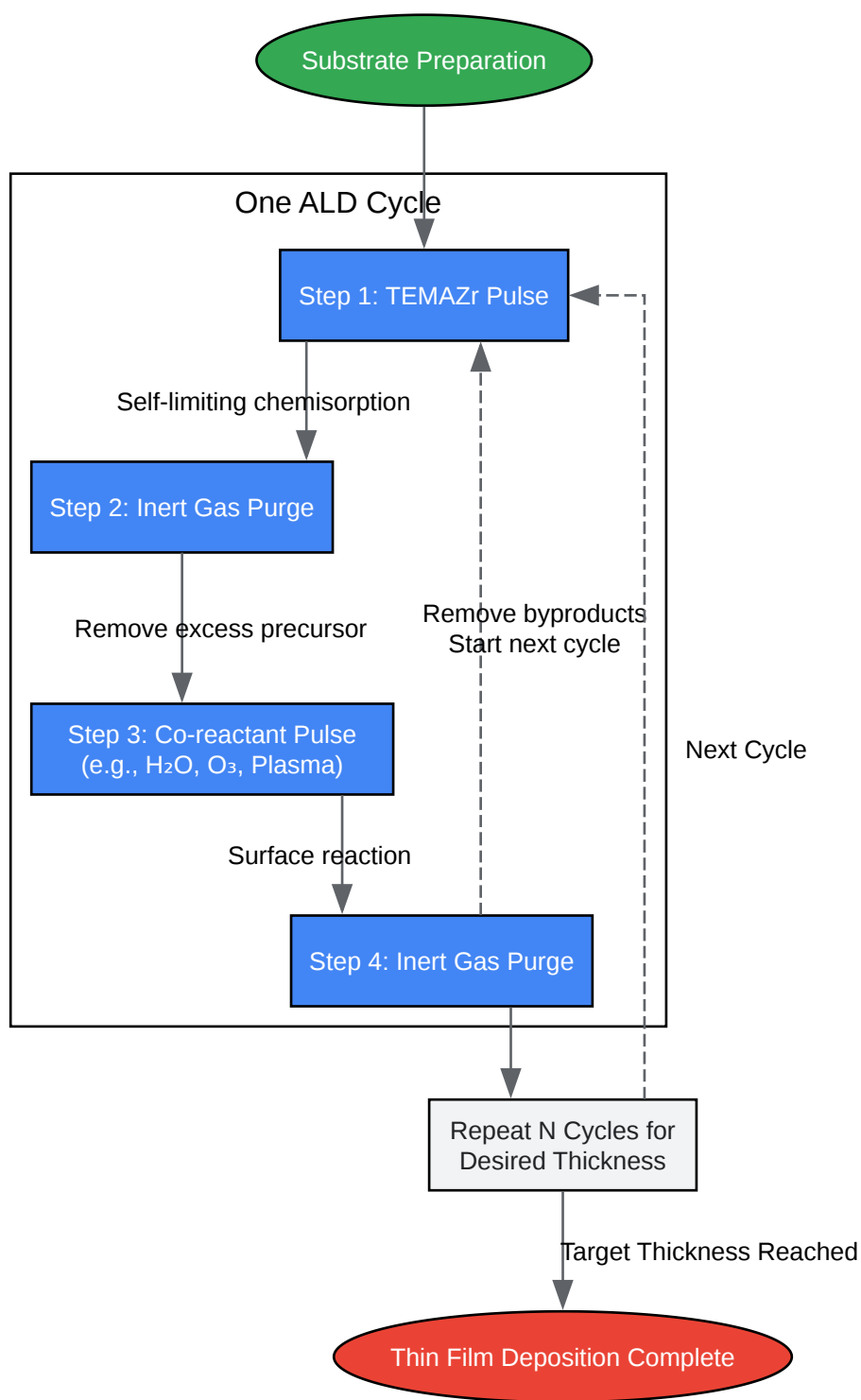
The PEALD process for ZrN follows a similar four-step sequence:

- TEMA_{Zr} Pulse: Introduce TEMA_{Zr} vapor into the reactor.
- Purge: Purge with an inert gas.
- Nitrogen Plasma Pulse: Introduce a nitrogen-containing plasma (e.g., N₂/H₂ forming gas plasma) to react with the precursor layer and form ZrN.
- Purge: Purge with an inert gas.

Quantitative Data for ZrN Deposition:

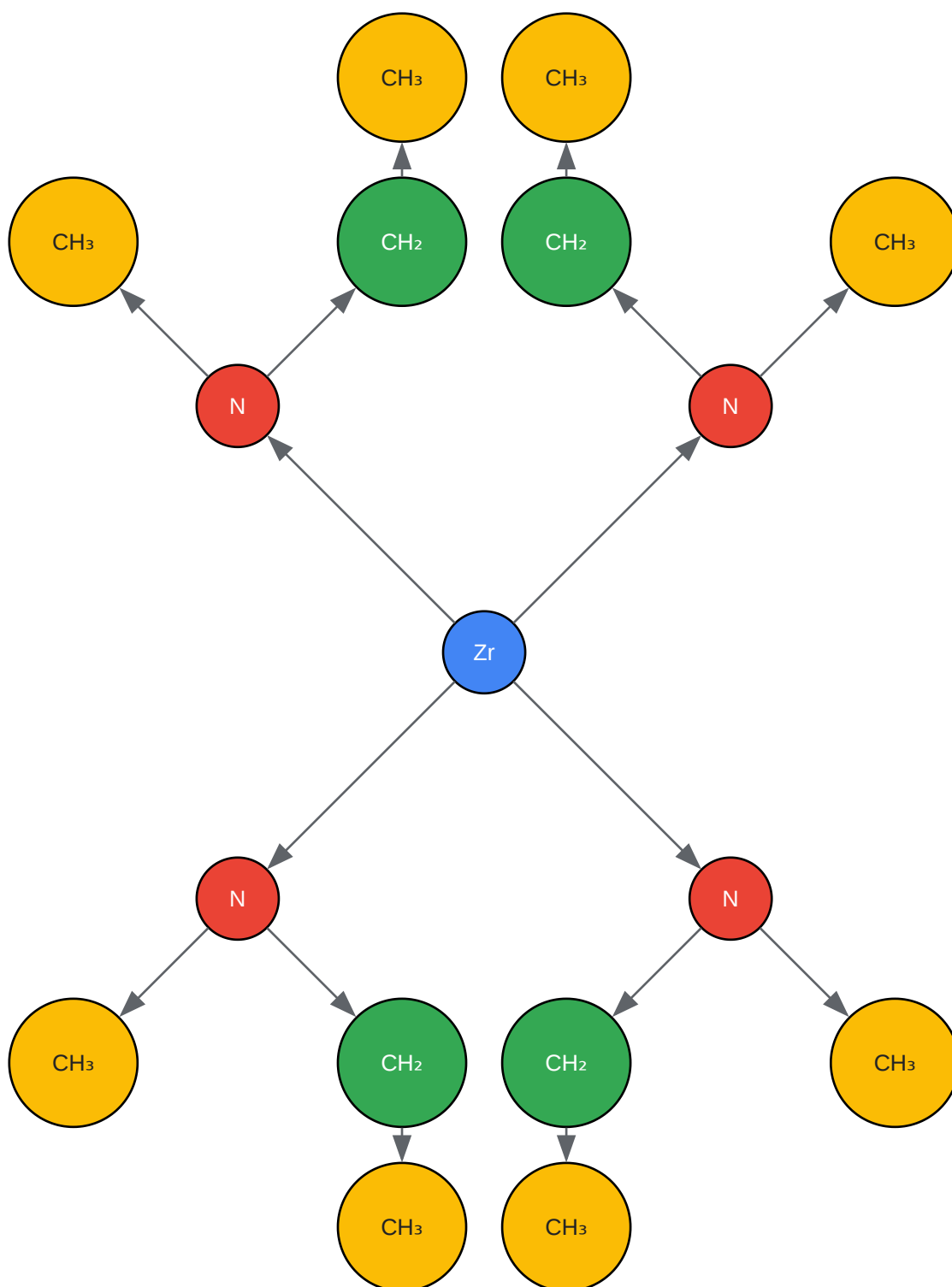
Co-reactant	Substrate Temp. (°C)	Growth per Cycle (Å/cycle)	Film Properties	Reference
Forming Gas (5% H ₂ + 95% N ₂) Plasma	150	1.0	Resistivity: ~560 μΩ·cm	[14]
N ₂ Plasma	250 - 375	Varies with temp.	-	[15]

Visualizations



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Caption: General workflow of an Atomic Layer Deposition cycle using TEMAZr.



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Caption: Chemical structure of **Tetrakis(ethylmethalamino)zirconium** (TEMAZr).

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